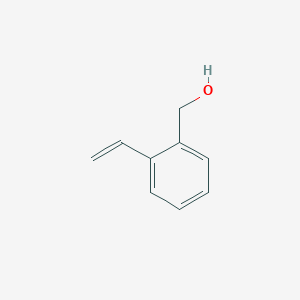

(2-Vinylphenyl)methanol

Vue d'ensemble

Description

(2-Vinylphenyl)methanol is an organic compound with the molecular formula C9H10O It is characterized by a vinyl group attached to a phenyl ring, which is further connected to a methanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Vinylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-vinylphenyl)acetaldehyde using a reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of (2-vinylphenyl)acetaldehyde. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions to achieve high yields.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Vinylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (2-vinylphenyl)formaldehyde or (2-vinylphenyl)formic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The vinyl group can be hydrogenated to form (2-ethylphenyl)methanol using hydrogen gas and a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed:

Oxidation: (2-Vinylphenyl)formaldehyde, (2-vinylphenyl)formic acid.

Reduction: (2-Ethylphenyl)methanol.

Substitution: (2-Vinylphenyl)methyl chloride or bromide.

Applications De Recherche Scientifique

(2-Vinylphenyl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as an intermediate in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (2-Vinylphenyl)methanol involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its role in chemical processes.

Comparaison Avec Des Composés Similaires

(2-Vinylphenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

(2-Ethylphenyl)methanol: Similar structure but with an ethyl group instead of a vinyl group.

(2-Vinylphenyl)formaldehyde: Similar structure but with a formyl group instead of a hydroxyl group.

Uniqueness: (2-Vinylphenyl)methanol is unique due to the presence of both a vinyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.

Activité Biologique

(2-Vinylphenyl)methanol, also known as 2-(2-vinylphenyl)ethanol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its implications in various fields of research.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- IUPAC Name : 2-(2-vinylphenyl)ethanol

This compound features a vinyl group attached to a phenolic structure, which may contribute to its biological activities.

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress in biological systems. Studies have demonstrated that this compound exhibits significant antioxidant properties.

- Mechanism of Action : The compound can scavenge free radicals, thereby reducing oxidative damage to cells.

- Research Findings : A study indicated that methanol extracts containing phenolic compounds, including this compound, showed high antioxidant activity measured through DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated a percentage of DPPH scavenging activity of up to 92.81% .

| Extract Type | Total Phenols (mg GAE/100g DW) | DPPH Scavenging Activity (%) |

|---|---|---|

| Methanol | 228.50 ± 3.67 | 92.81 |

| Ethanol | Lower than methanol | Significantly lower |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

- Inhibition Zones : The maximum zone of inhibition observed against Staphylococcus aureus was reported at 14.45 ± 0.67 mm when using methanol extracts .

- Broader Spectrum : Other studies have indicated effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

Study on Antioxidant and Antimicrobial Properties

In a comprehensive study involving prickly pear pulp extracts, this compound was identified among several bioactive compounds responsible for the observed antioxidant and antimicrobial activities. The study utilized GC-MS (Gas Chromatography-Mass Spectrometry) for profiling and confirmed the presence of various phenolic compounds with significant bioactivities .

Mechanistic Insights

Further research into the mechanisms of action revealed that the antioxidant activity is closely related to the ability of this compound to donate hydrogen atoms or electrons to free radicals, stabilizing them and preventing cellular damage. This mechanism is critical in understanding how this compound can be utilized in therapeutic applications.

Propriétés

IUPAC Name |

(2-ethenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOFRFPVWFJROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (2-Vinylphenyl)methanol in the synthesis of 1,3-dihydroisobenzofurans?

A1: this compound serves as a key starting material in a novel copper-catalyzed cyanoalkylative cycloetherification reaction. [] This reaction forms two new bonds: a carbon-carbon bond (C(sp3)-C(sp3)) and a carbon-oxygen bond (C(sp3)-O), ultimately leading to the formation of 1,3-dihydroisobenzofurans (also known as phthalans). []

Q2: Can you provide an example of how this reaction has been applied in the synthesis of pharmaceuticals?

A2: Yes, this novel synthetic transformation has been successfully employed in a concise synthesis of citalopram. [] Citalopram is a marketed antidepressant drug, highlighting the potential of this reaction in medicinal chemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.